N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide
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Overview
Description
N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a furan ring substituted with dimethyl groups and a phenoxyacetamide moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Phenoxyacetamide Moiety: This step involves the reaction of 4-isopropylphenol with chloroacetyl chloride to form 2-(4-isopropylphenoxy)acetyl chloride, which is then reacted with the furan derivative to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction of the furan ring can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of tetrahydrofuran derivatives.
Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the furan ring and phenoxyacetamide moiety suggests it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Its structure indicates potential activity as an anti-inflammatory, antimicrobial, or anticancer agent, although further research is needed to confirm these activities.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The furan ring may facilitate binding to hydrophobic pockets, while the phenoxyacetamide moiety could interact with polar or charged residues, leading to inhibition or activation of the target protein.
Comparison with Similar Compounds
Similar Compounds
N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide: Similar structure but lacks the dimethyl substitution on the furan ring.
N-(2,5-dimethylphenyl)-2-(4-isopropylphenoxy)acetamide: Similar structure but with a phenyl ring instead of a furan ring.
N-(2,5-dimethylfuran-3-yl)methyl)-2-(4-methylphenoxy)acetamide: Similar structure but with a methyl group instead of an isopropyl group on the phenoxy moiety.
Uniqueness
N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide is unique due to the specific combination of the dimethyl-substituted furan ring and the isopropyl-substituted phenoxyacetamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-12(2)15-5-7-17(8-6-15)21-11-18(20)19-10-16-9-13(3)22-14(16)4/h5-9,12H,10-11H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOLRKRWATWSPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)COC2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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